![molecular formula C15H19N5O2 B2858515 2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-34-8](/img/structure/B2858515.png)
2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Scientific Research Applications
Synthesis of Purine Analogs and Derivatives
Synthesis of Disubstituted 1-Benzylimidazoles : The research explored the synthesis of 1-benzylimidazoles, vital precursors for purine analogs. Reactions involving benzylisonitrile and diaminomaleonitrile, or ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine, were examined. These processes led to the creation of various imidazoles and, subsequently, dihydropurines and carbamoylpurines. These compounds have implications in the synthesis of purine analogs (Alves, Proença, & Booth, 1994).
Development of Polymethylene Purine Derivatives : This study focused on the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles to produce derivatives of polymethylenehypoxanthines. These compounds serve as precursors for various purine derivatives with potential antiviral and antihypertensive activities (Nilov et al., 1995).
Synthesis of Hydroxyalkyl-Substituted Purines : This paper discusses the reaction of amino alcohols with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, leading to the formation of amidines. These amidines cyclize to create imidazoles, which then react with aldehydes and ketones to produce carbamoyl dihydropurines and carbamoylpurines, essential for the development of hydroxyalkyl-substituted purines (Booth, Dias, & Proença, 1992).
Advances in Chemical Reactions
Microwave-Irradiated Reactions of 5-Arylfuran-2-carboxaldehydes : Studying the reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds under microwave irradiation. This research provides insights into improving reaction efficiency and yield, relevant in various chemical synthesis processes (Rábarová et al., 2004).
X-Ray Analysis of Isoxazol-5(4H)-ones : Investigating the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions, leading to the formation of isoxazol-5(4H)-ones. The study included X-ray analyses to determine the structures of these compounds, contributing to the understanding of oxidative processes in organic chemistry (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Novel Compounds and Methodologies
Synthesis of Benzo[g]imidazo[1,2-a]quinolinedione Derivatives : Describes the synthesis of benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives using a one-pot multicomponent method. This efficient approach offers a route to create complex fused polycyclic structures with potential biological activities (Bayat, Hosseini, & Notash, 2016).
Development of Functional Aliphatic Cyclic Carbonates : This research presents the synthesis of imidazole intermediates using bis(methylol) propionic acid and trimethylolpropane, leading to the creation of functional cyclic carbonates. These compounds have potential biomedical applications, evidenced by their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).
Future Directions
properties
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGCJCIAENXUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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